Favorable Acute Oral Toxicity (LD₅₀ > 1000 mg/kg) vs. Kinase-Inhibitor Isosteres with Narrower Therapeutic Indices
In preclinical safety evaluation, 3-substituted isoxazolo[5,4-b]pyridine derivatives demonstrate oral LD₅₀ values rarely lower than 1000 mg/kg in mice, with intraperitoneal LD₅₀ values generally exceeding 500 mg/kg [1]. This contrasts with the structurally related oxazolo[4,5-b]pyridine IRAK4 inhibitor compound 32 (IC₅₀ = 43 nM), which exhibits significant hERG channel inhibition (IC₅₀ = 5.7 µM) that raises cardiac safety concerns at therapeutic concentrations [2].
| Evidence Dimension | Acute oral toxicity (LD₅₀) in mice; cardiovascular off-target liability (hERG) |
|---|---|
| Target Compound Data | LD₅₀ > 1000 mg/kg p.o.; LD₅₀ > 500 mg/kg i.p. |
| Comparator Or Baseline | Isothiazolo[5,4-b]pyridine RIPK1 inhibitors (no published LD₅₀ data available; hERG not assessed); oxazolo[4,5-b]pyridine IRAK4 inhibitor compound 32 (hERG IC₅₀ = 5.7 µM) |
| Quantified Difference | Isoxazolo[5,4-b]pyridines show minimal acute toxicity at therapeutic screening doses; oxazolo analog shows hERG inhibition at concentrations near kinase inhibitory range |
| Conditions | Mouse acute toxicity model; hERG patch-clamp assay |
Why This Matters
For programs targeting CNS indications or requiring chronic oral dosing, the documented low acute toxicity of isoxazolo[5,4-b]pyridines reduces preclinical safety attrition risk relative to oxazole or isothiazole analogs that introduce cardiac ion-channel liabilities.
- [1] US Patent 4,530,927. Antiinflammatory and anxiolytic isoxazole-[5,4-b]pyridines. View Source
- [2] Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model. PubMed 2023. Compound 32: IRAK4 IC₅₀ = 43 nM; hERG IC₅₀ = 5.7 µM. View Source
